molecular formula C13H16N2O2S B11563561 Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate

Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate

Cat. No.: B11563561
M. Wt: 264.35 g/mol
InChI Key: MVSKBTBROHFVJD-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with cyano and methyl groups, and a propanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyano group can act as an electrophile, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with a different substitution pattern on the pyridine ring.

    Ethyl 2-cyano-3-(pyridin-2-yl)prop-2-enoate: Similar structure but with the cyano group attached to a different position on the pyridine ring.

Uniqueness

Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate is unique due to the presence of both cyano and methyl groups on the pyridine ring, as well as the sulfanyl linkage to the propanoate ester. This unique combination of functional groups can impart distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C13H16N2O2S/c1-5-17-13(16)10(4)18-12-11(7-14)8(2)6-9(3)15-12/h6,10H,5H2,1-4H3

InChI Key

MVSKBTBROHFVJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

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